dTDP-beta-L-mycarose
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Overview
Description
DTDP-beta-L-mycarose is a dTDP-sugar having beta-L-mycarose as the sugar component. It has a role as a metabolite. It is a conjugate acid of a dTDP-beta-L-mycarose(2-).
Scientific Research Applications
Glycosyltransferase Activity : A study by Minami and Eguchi (2007) highlights the role of glycosyltransferase VinC in the biosynthesis of the antitumor beta-glycoside antibiotic vicenistatin. VinC exhibits broad substrate specificity toward various dTDP-2-deoxy-D-sugars like mycarose and is capable of catalyzing glycosyl transfer reactions with both alpha- and beta-anomers of dTDP-l-mycarose (Minami & Eguchi, 2007).
Biosynthetic Pathway Role : Peirú et al. (2007) explored the role of MegBIIa and MegBIIb, two putative C3-ketoreductases, in the biosynthesis of dTDP-l-mycarose. Their study indicates that these proteins form a heterodimeric complex and are crucial in the mycarose biosynthetic pathway, particularly in the production of mycarosyl-erythronolide B (Peirú et al., 2007).
Enzyme Characterization in Deoxysugar Biosynthesis : Thủy et al. (2006) characterized the enzyme GerKI, which is involved in the biosynthesis of dTDP-6-deoxy-beta-D-allose, an intermediate in mycinose biosynthesis. Their study provides insights into the enzyme's specificity and its role in the formation of axially oriented glycosidic bonds (Thủy et al., 2006).
Chemical Synthesis of dTDP-Activated Sugars : Amann et al. (2001) utilized the substrate spectrum of recombinant enzymes from the biosynthetic pathway of dTDP-beta-L-rhamnose for the chemoenzymatic synthesis of dTDP-activated 2,6-dideoxyhexoses. These compounds are essential in the glycosylation of polyketides and other antibiotic/antitumor drugs (Amann et al., 2001).
Novel Enzyme Classes in Sugar Biosynthesis : Giraud et al. (2000) analyzed RmlC, an enzyme in the dTDP-L-rhamnose biosynthetic pathway, demonstrating its role as a new class of epimerase. This finding is significant in understanding sugar biosynthesis in pathogenic bacteria (Giraud et al., 2000).
properties
Product Name |
dTDP-beta-L-mycarose |
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Molecular Formula |
C17H28N2O14P2 |
Molecular Weight |
546.4 g/mol |
IUPAC Name |
[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H28N2O14P2/c1-8-6-19(16(23)18-15(8)22)12-4-10(20)11(31-12)7-29-34(25,26)33-35(27,28)32-13-5-17(3,24)14(21)9(2)30-13/h6,9-14,20-21,24H,4-5,7H2,1-3H3,(H,25,26)(H,27,28)(H,18,22,23)/t9-,10-,11+,12+,13+,14-,17+/m0/s1 |
InChI Key |
WILFWCJMOXHLEQ-ORWDRJNOSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)(C)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)(C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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